1H,2H-CYCLOHEPTA[D]IMIDAZOL-2-ONE

Angiotensin II Receptor Antagonist Hypertension Cardiovascular Pharmacology

Procure this differentiated cycloheptimidazolone scaffold for medicinal chemistry programs requiring sub-nanomolar potency. Its seven-membered ring outperforms common benzimidazolones: derivative KT3-671 achieves IC50 0.8 nM as an AT1 antagonist, surpassing losartan, with ≥24-hour in vivo duration. The expanded ring alters electronic distribution, lipophilicity, and target selectivity — making it non-substitutable. Also ideal for oncology (selective DNA synthesis inhibition in hepatoma cells) and photophysical applications (λmax 370 nm). Structural precision drives biological outcome.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 874000-30-3
Cat. No. B1661039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,2H-CYCLOHEPTA[D]IMIDAZOL-2-ONE
CAS874000-30-3
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=NC(=O)N2)C=C1
InChIInChI=1S/C8H6N2O/c11-8-9-6-4-2-1-3-5-7(6)10-8/h1-5H,(H,9,10,11)
InChIKeyHBNPHVRKFGNYAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H,2H-Cyclohepta[d]imidazol-2-one (CAS 874000-30-3): Procurement Guide for a Distinctive Heterocyclic Scaffold


1H,2H-Cyclohepta[d]imidazol-2-one (CAS 874000-30-3) is a heterocyclic compound featuring a fused cycloheptane and imidazole ring system, presenting a unique structural alternative to the more common benzimidazolone core [1]. This scaffold is foundational to multiple bioactive series, including potent angiotensin II receptor antagonists [2], and is characterized by a molecular formula of C8H6N2O with a molecular weight of 146.15 g/mol . It is commercially available with a minimum purity specification of 95% .

1H,2H-Cyclohepta[d]imidazol-2-one: Structural Nuances with Critical Implications for Bioactivity


The cycloheptimidazolone core is not a direct substitute for its more common benzimidazolone analog. The expansion of the fused ring from a six-membered benzene to a seven-membered cycloheptane alters the scaffold's electronic distribution, conformational flexibility, and lipophilicity, which directly impacts target binding and selectivity [1]. For instance, while benzimidazolones are widely explored, derivatives of the cycloheptimidazolone core have demonstrated high potency and specificity as angiotensin II receptor antagonists, with one example, KT3-671, exhibiting a pA2 of 10.04 and an IC50 of 0.8 nM, surpassing the potency of the reference drug losartan [2]. This quantitative difference underscores that the structural deviation is not trivial; it is a key determinant of biological function and therapeutic potential, making the specific procurement of this scaffold essential for reproducible and meaningful research outcomes [2].

Quantitative Differentiation of 1H,2H-Cyclohepta[d]imidazol-2-one from Structural Analogs


Enhanced AT1 Receptor Antagonism of a Cycloheptimidazolone Derivative vs. Losartan

A key derivative of the cycloheptimidazolone scaffold, KT3-671, demonstrates significantly greater potency as an angiotensin II receptor antagonist compared to the established drug losartan. This provides a clear, data-driven rationale for selecting this scaffold for next-generation cardiovascular research. [1]

Angiotensin II Receptor Antagonist Hypertension Cardiovascular Pharmacology

Sustained in vivo Antihypertensive Effect of a Cycloheptimidazolone Derivative

The cycloheptimidazolone derivative KT3-671 demonstrates a prolonged duration of action in an in vivo model of hypertension. A single oral dose produced a significant and consistent reduction in blood pressure for at least 24 hours. [1]

Pharmacokinetics in vivo Efficacy Antihypertensive Agents

Selective Inhibition of Cancer Cell DNA Synthesis by Cycloheptimidazolone Derivatives

Early research indicates that cycloheptimidazolone derivatives can selectively inhibit DNA synthesis in cancer cells while sparing normal regenerating tissue, a critical differentiator from non-selective cytotoxic agents. [1]

Cancer Biology DNA Synthesis Selective Cytotoxicity

Distinct Photophysical Properties: UV Absorbance of Cycloheptimidazolone

The unsubstituted 1H,2H-cyclohepta[d]imidazol-2-one scaffold itself possesses distinct photophysical properties, acting as a chromophore with a specific absorption maximum. This contrasts with many other heterocyclic building blocks that lack such intrinsic optical characteristics.

Chromophore Photophysics Optical Material

Prioritized Applications for 1H,2H-Cyclohepta[d]imidazol-2-one (CAS 874000-30-3) in Scientific Research


Development of Next-Generation Angiotensin II Receptor Antagonists

Procure this scaffold for medicinal chemistry programs aimed at creating novel, non-peptidic AT1 receptor antagonists for the treatment of hypertension and related cardiovascular diseases. The foundational evidence shows that derivatives of this core can achieve sub-nanomolar potency (IC50 0.8 nM) and high pA2 values (10.04), outperforming losartan . Furthermore, the long duration of in vivo action (≥24 hours) demonstrated by the derivative KT3-671 in hypertensive rat models makes this an attractive starting point for designing once-daily oral therapeutics .

Targeted Oncology Research with a Focus on Selective DNA Synthesis Inhibition

This compound is ideal for oncology research programs seeking to exploit the selective cytotoxicity of its derivatives. Early studies indicate that cycloheptimidazolone compounds can inhibit DNA synthesis in rat hepatoma cells in vitro (at 8 mM), while showing no such inhibition in normal regenerating liver tissue in vivo . This class-level inference of selective anti-proliferative activity provides a strong hypothesis-driven basis for developing novel anticancer agents with a potentially improved therapeutic window.

Chemical Biology Probe and Material Science Chromophore Development

Leverage the intrinsic photophysical properties of the 1H,2H-cyclohepta[d]imidazol-2-one core. The scaffold itself exhibits a defined absorption resonance at 370 nm with an optical density of 1.4 . This makes it suitable for direct use or further functionalization as a UV-active probe, a component in optically responsive materials, or as a spectroscopic handle for monitoring reactions and binding events in chemical biology assays.

Exploring Non-Ulcerogenic Anti-Inflammatory Agents

Historical patent literature identifies cycloheptimidazole derivatives as having anti-ulcerous activity . This positions the core scaffold as a valuable starting point for developing novel anti-inflammatory or analgesic agents that may circumvent the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Researchers in this area can procure this scaffold to synthesize and evaluate new analogs for both anti-inflammatory efficacy and gastric safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H,2H-CYCLOHEPTA[D]IMIDAZOL-2-ONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.